Dabigatran-d4 (hydrochloride)
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Overview
Description
It is a reversible and selective direct thrombin inhibitor with a Ki value of 4.5 nM . This compound is primarily used in scientific research and is known for its anticoagulant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIBR-953 D4 hydrochloride involves the incorporation of deuterium into the Dabigatran molecule. The process typically includes the following steps:
Deuterium Labeling: The introduction of deuterium atoms into the Dabigatran molecule.
Hydrochloride Formation: The conversion of the deuterium-labeled Dabigatran into its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for BIBR-953 D4 hydrochloride are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
BIBR-953 D4 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of BIBR-953 D4 hydrochloride, while reduction may yield reduced forms of the compound .
Scientific Research Applications
BIBR-953 D4 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Dabigatran and its metabolites.
Biology: Employed in studies investigating the biological pathways and mechanisms of thrombin inhibition.
Medicine: Utilized in preclinical research to explore its potential therapeutic effects and safety profile.
Industry: Applied in the development of new anticoagulant drugs and formulations.
Mechanism of Action
BIBR-953 D4 hydrochloride exerts its effects by selectively inhibiting thrombin, a key enzyme in the blood coagulation process. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves the interaction of BIBR-953 D4 hydrochloride with specific molecular targets and pathways related to thrombin activity .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: The non-deuterium-labeled form of BIBR-953 D4 hydrochloride.
Dabigatran etexilate: An orally active prodrug of Dabigatran.
Dabigatran etexilate mesylate: Another prodrug form with different salt composition.
Uniqueness
BIBR-953 D4 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise quantification in research studies. This labeling also provides insights into the pharmacokinetic and metabolic profiles of Dabigatran, making it a valuable tool in drug development and research .
Biological Activity
Dabigatran-d4 (hydrochloride) is a deuterium-labeled analog of dabigatran, a direct thrombin inhibitor widely used as an anticoagulant. This compound has garnered interest due to its potential applications in pharmacokinetic studies and drug development. This article provides an in-depth examination of the biological activity of Dabigatran-d4, including its mechanism of action, pharmacokinetics, and relevant research findings.
Dabigatran acts as a reversible, competitive inhibitor of thrombin, a serine protease that plays a crucial role in the coagulation cascade. By binding to the active site of thrombin, Dabigatran-d4 prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This mechanism is illustrated in the following figure:
Mechanism of Action (Placeholder for actual image)
The binding affinity (Ki) of Dabigatran-d4 for thrombin is reported to be 4.5 nM , indicating its potency as an anticoagulant . Additionally, it inhibits thrombin-induced platelet aggregation with an IC50 value of 10 nM , further demonstrating its efficacy in preventing clot formation .
Pharmacokinetics
Dabigatran-d4 is administered orally and is rapidly absorbed. Upon ingestion, it undergoes hydrolysis to yield the active form, dabigatran. The pharmacokinetic profile is characterized by:
- Time to Maximum Concentration (Tmax) : Approximately 2 hours post-administration.
- Half-life : Approximately 12 hours, allowing for twice-daily dosing.
- Renal Clearance : About 80% of the drug is eliminated via renal pathways, necessitating dosage adjustments in patients with renal impairment .
Bioavailability Studies
Recent studies have evaluated the bioavailability (BA) of Dabigatran-d4 formulations. A notable study involved comparing a newly developed tablet formulation with existing capsule forms under varying gastric pH conditions. The results indicated that:
- AUC (Area Under Curve) and Cmax values were comparable between tablet and capsule forms.
- However, when administered with rabeprazole (an acid-reducing agent), BA decreased significantly by approximately 70% , highlighting the importance of gastric acidity on drug absorption .
Case Studies and Research Findings
Several studies have explored the biological activity and clinical applications of Dabigatran-d4:
- Anticoagulant Efficacy : In clinical trials, dabigatran has been shown to reduce the risk of stroke in patients with non-valvular atrial fibrillation compared to warfarin. The predictable pharmacokinetics and lack of necessary routine monitoring make it a favorable alternative .
- Impact on Platelet Function : Research indicates that while dabigatran effectively inhibits thrombin-mediated platelet aggregation, its effects on overall platelet function require further investigation to understand potential bleeding risks associated with its use .
- Deuterium Labeling Benefits : The deuterium labeling in Dabigatran-d4 allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetic profiles and metabolic pathways of dabigatran derivatives .
Comparative Data Table
The following table summarizes key pharmacological parameters and findings related to Dabigatran-d4:
Parameter | Value/Description |
---|---|
Binding Affinity (Ki) | 4.5 nM |
Inhibition of Platelet Aggregation (IC50) | 10 nM |
Tmax | ~2 hours |
Half-life | ~12 hours |
Renal Clearance | ~80% |
Bioavailability under Acidic Conditions | High; reduced significantly under rabeprazole pretreatment |
Properties
IUPAC Name |
3-[[2-[(4-carbamimidoyl-2,3,5,6-tetradeuterioanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3.ClH/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27;/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34);1H/i5D,6D,8D,9D; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOQXNVRMCTKM-WORMFLDLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)[2H].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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